7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Description
7-Phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 76360-59-3) is a heterocyclic compound featuring a fused pyrimido-oxazine core. Its molecular formula is C₁₅H₁₃N₃O₃ (MW: 283.29 g/mol), with a phenyl group at position 7 and a propyl chain at position 1 . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. Key physicochemical properties include a calculated XLogP3 of ~2.7 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 72.4 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDOXAQGEXTYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608752 | |
| Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-59-3 | |
| Record name | 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable precursor, followed by cyclization to form the pyrimido[4,5-d][1,3]oxazine core . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Research
Recent studies have highlighted the potential of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione as a therapeutic agent. It has been investigated for its efficacy against certain cancer types, particularly those associated with mutations in the IDH1 and IDH2 genes. The compound acts as an inhibitor of these mutant enzymes, which are implicated in various malignancies.
Case Study: Cancer Treatment
A patent (US11629156B2) describes the use of related compounds for treating cancers with IDH mutations. This suggests that this compound could be part of a new class of anti-cancer drugs targeting metabolic pathways altered by these mutations .
The compound's biological activity has been explored in several contexts:
- Inhibition of Enzymatic Activity : It has shown potential in inhibiting specific enzymes that play a role in tumor growth and survival.
- Cellular Studies : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, demonstrating its potential as a chemotherapeutic agent.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that can serve as a model for developing other pyrimido derivatives. Understanding its synthesis can lead to the discovery of new compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Core Modifications
The compound’s activity and properties are highly dependent on substituents at positions 1 (alkyl/aryl) and 7 (aryl/heteroaryl). Below is a comparative analysis with analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The propyl substituent (target compound) balances lipophilicity (XLogP3 ~2.7) better than bulkier groups like benzyl (XLogP3 ~3.5) or shorter chains like allyl (XLogP3 ~2.1).
- Solubility : The methylthio analog’s higher TPSA (82.7 Ų) suggests improved solubility compared to the phenyl-substituted target compound (72.4 Ų) .
Biological Activity
7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound notable for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its possible therapeutic applications.
- Molecular Formula : C₁₅H₁₃N₃O₃
- CAS Number : 76360-59-3
- Molecular Weight : 273.29 g/mol
| Property | Value |
|---|---|
| Formula | C₁₅H₁₃N₃O₃ |
| MDL Number | MFCD17011952 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : This compound may inhibit enzymes involved in DNA synthesis and cellular metabolism, which can disrupt normal cellular processes and lead to apoptosis in cancer cells.
- Receptor Modulation : It has been suggested that pyrimidine derivatives can modulate G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell growth and differentiation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, indicating its use in treating inflammatory diseases.
- Antimicrobial Properties : There is evidence of antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In an experimental model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to controls. This suggests that the compound may inhibit pro-inflammatory cytokines or prostaglandin synthesis.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 7-(substituted)-pyrimidine derivatives | Variable | Variable | Limited |
Q & A
Q. What are the standard synthetic routes for 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions.
- Route 1 : React 7-chloro precursors with secondary amines (e.g., propylamine) in ethanol under reflux (2–3 hours) . Optimize by varying amine equivalents, solvent polarity, or temperature to improve yield.
- Route 2 : Use primary amines with triethylamine, followed by sodium hydride and ethyl chloroformate for cyclization .
- Route 3 : Employ coupling agents like HOBT/EDCI in DMF for amide bond formation (yields ~30–60%) .
Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Secondary amines, ethanol, reflux | N/A | |
| Two-Step Cyclization | Primary amines, Et₃N; NaH, chloroformate | ~30% | |
| Coupling Reaction | HOBT, EDCI, DIPEA in DMF | 30–60% |
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to verify substituent positions and regiochemistry) and HRMS (to confirm molecular weight). For example:
- ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; propyl chain protons show δ 0.9–1.8 ppm .
- HRMS : Match experimental m/z values with theoretical calculations (e.g., Δ < 0.005 ppm) .
- PSA (Polar Surface Area) : Validate solubility and bioavailability predictions using software (e.g., ~58.9 Ų for analogs) .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer : Prioritize in vitro assays for antimicrobial or anticancer activity:
- Antibacterial : Test against Gram-positive/negative strains using MIC (Minimum Inhibitory Concentration) assays .
- Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Evaluate kinase or protease inhibition using fluorometric assays .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (t₁/₂), and tissue distribution using LC-MS .
- Metabolite Identification : Use HPLC-MS/MS to detect active/inactive metabolites .
- Dose Optimization : Conduct dose-response studies to reconcile efficacy thresholds between models .
Q. What strategies improve regioselectivity in nucleophilic substitution reactions during its synthesis?
- Methodological Answer :
- Steric Control : Bulkier amines (e.g., isopropyl vs. methyl) favor substitution at less hindered positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate reactions in biphasic systems .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
